molecular formula C7H11N5O2 B14011332 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine CAS No. 1928-70-7

4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B14011332
CAS No.: 1928-70-7
M. Wt: 197.19 g/mol
InChI Key: XIXGTUCJCWCQSW-UHFFFAOYSA-N
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Description

4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives followed by methylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and methylation processes. Specific reagents such as nitric acid and methyl iodide are commonly used in these reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, affecting cellular processes. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

  • 4,6-Diamino-5-nitropyrimidine
  • N,N,N’-trimethyl-5-nitropyrimidine-4,6-diamine

Comparison: 4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

CAS No.

1928-70-7

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

4-N,4-N,6-N-trimethyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C7H11N5O2/c1-8-6-5(12(13)14)7(11(2)3)10-4-9-6/h4H,1-3H3,(H,8,9,10)

InChI Key

XIXGTUCJCWCQSW-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=N1)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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